1-Benzyl-2-ethynylpyrrolidine
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Overview
Description
1-Benzyl-2-ethynylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of both benzyl and ethynyl groups in the structure of this compound makes it a compound of interest for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-ethynylpyrrolidine can be synthesized through several synthetic routes. One common method involves the alkylation of pyrrolidine with benzyl bromide, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, copper iodide as a co-catalyst, and an appropriate base such as triethylamine in a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-ethynylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide.
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-2-ethynylpyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethynylpyrrolidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Benzylpyrrolidine: Lacks the ethynyl group, which may result in different biological activities.
2-Ethynylpyrrolidine: Lacks the benzyl group, affecting its lipophilicity and interaction with biological targets.
1-Phenyl-2-ethynylpyrrolidine: Contains a phenyl group instead of a benzyl group, which can alter its chemical and biological properties.
Uniqueness: 1-Benzyl-2-ethynylpyrrolidine is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-benzyl-2-ethynylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-13-9-6-10-14(13)11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYOKAHXYHKGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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